molecular formula C19H22N2O3S2 B2507563 ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate CAS No. 686771-84-6

ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate

Cat. No.: B2507563
CAS No.: 686771-84-6
M. Wt: 390.52
InChI Key: JASIYLCIZIQSEO-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 4-methylphenyl group, and an ethyl butanoate moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the thieno[3,2-d]pyrimidine core is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Ethyl Butanoate Moiety: This step involves the esterification of the intermediate product with ethyl butanoate, typically using a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thieno[3,2-d]pyrimidine core, where nucleophiles like amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C24H22N3O2S2C_{24}H_{22}N_{3}O_{2}S_{2} and a molecular weight of approximately 466.57 g/mol. Key physical properties include:

  • Density : Approximately 1.31 g/cm³ (predicted)
  • Boiling Point : Estimated at 623.0 °C (predicted)
  • Acidity Constant : Approximately 0.45 (predicted)

Synthesis Pathways

The synthesis of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate typically involves multi-step synthetic pathways that may include:

  • Condensation Reactions : Combining various precursors to form the thieno[3,2-d]pyrimidine structure.
  • Cyclization : Formation of cyclic structures through intramolecular reactions.
  • Substitution Reactions : Modifying functional groups to enhance biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Antitumor Activity : Compounds related to thieno[3,2-d]pyrimidines have shown promising antitumor properties in various studies. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .
  • Antimicrobial Properties : The sulfanyl group in this compound may enhance its interaction with microbial targets. Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial and antifungal activities .
  • Anticonvulsant Effects : Some studies have highlighted the anticonvulsant potential of similar compounds derived from thieno[3,2-d]pyrimidines . This suggests that this compound could be explored for neurological disorders.

Biochemical Studies

The compound can act as an important intermediate in the synthesis of other biologically active molecules. Its structural features allow it to participate in various biochemical pathways:

  • Enzyme Inhibition : The thieno[3,2-d]pyrimidine core may interact with specific enzymes or receptors involved in disease pathways.
  • Drug Development : Researchers are investigating its potential as a lead compound for developing new drugs targeting specific diseases.

Case Study 1: Antitumor Activity Evaluation

In a study conducted by Al-Suwaidan et al., derivatives of thieno[3,2-d]pyrimidines were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced cytotoxicity .

Case Study 2: Antimicrobial Testing

A comprehensive examination of thieno[3,2-d]pyrimidine derivatives demonstrated their effectiveness against several bacterial strains. The study highlighted the importance of the sulfanyl group in enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it could inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate can be compared with other thienopyrimidine derivatives:

    Ethyl 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate: Similar structure but with an allyl group and different ester moiety.

    Ethyl 4-(4-methylphenyl)-2-{[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino-3-thiophenecarboxylate: Contains a cyclopenta ring and different functional groups.

Biological Activity

Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate is a complex organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

The compound belongs to the thieno[3,2-d]pyrimidine family and is characterized by a thieno-pyrimidine core combined with an ethyl group and a sulfanyl moiety. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate under alkaline conditions, resulting in the formation of the target compound through cyclization processes .

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that similar thienopyrimidine compounds exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's structural features suggest potential antitumor effects. Research has indicated that thienopyrimidine derivatives can inhibit cancer cell proliferation:

  • Case Study : In vitro studies revealed that compounds with similar structures inhibited the growth of human cancer cell lines, suggesting a mechanism involving apoptosis induction .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of related compounds:

  • Research Evidence : Studies showed that certain thienopyrimidine derivatives acted on GABAergic systems to exert anticonvulsant effects in animal models . this compound may exhibit similar properties based on its structural analogs.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Thienopyrimidine derivatives may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound might interact with various receptors (e.g., GABA receptors) to exert its pharmacological effects .

4. Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin]}butanoateStructureAntimicrobial, Antitumor
Similar Thienopyrimidine DerivativeStructureAnticonvulsant
Other Thienopyrimidine CompoundsStructureAntitumor

5. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential in treating various diseases.

Properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-4-15(18(23)24-5-2)26-19-20-14-10-11-25-16(14)17(22)21(19)13-8-6-12(3)7-9-13/h6-9,15H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASIYLCIZIQSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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